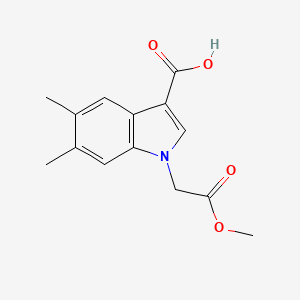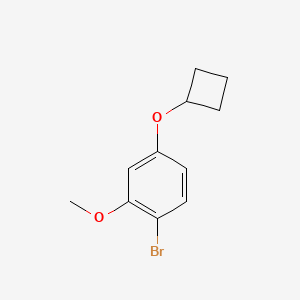
1-Bromo-4-cyclobutyloxy-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-cyclobutyloxy-2-methoxybenzene is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzene, substituted with a bromine atom, a cyclobutyloxy group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-cyclobutyloxy-2-methoxybenzene typically involves the bromination of 4-cyclobutyloxy-2-methoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary based on cost-effectiveness and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-cyclobutyloxy-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Substitution: Formation of 4-cyclobutyloxy-2-methoxyphenol or 4-cyclobutyloxy-2-methoxyaniline.
Oxidation: Formation of 4-cyclobutyloxy-2-methoxybenzaldehyde or 4-cyclobutyloxy-2-methoxybenzoic acid.
Reduction: Formation of 4-cyclobutyloxy-2-methoxybenzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-cyclobutyloxy-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-cyclobutyloxy-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy and cyclobutyloxy groups can influence the compound’s reactivity and binding affinity. The pathways involved may include the formation of reactive intermediates and subsequent transformations leading to the desired products.
Comparación Con Compuestos Similares
4-Bromoanisole (1-Bromo-4-methoxybenzene): Similar structure but lacks the cyclobutyloxy group.
2-Bromoanisole (1-Bromo-2-methoxybenzene): Similar structure but with the methoxy group in a different position.
4-Bromo-2-methoxyphenol: Similar structure but with a hydroxyl group instead of the cyclobutyloxy group.
Uniqueness: 1-Bromo-4-cyclobutyloxy-2-methoxybenzene is unique due to the presence of the cyclobutyloxy group, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C11H13BrO2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
1-bromo-4-cyclobutyloxy-2-methoxybenzene |
InChI |
InChI=1S/C11H13BrO2/c1-13-11-7-9(5-6-10(11)12)14-8-3-2-4-8/h5-8H,2-4H2,1H3 |
Clave InChI |
ATBRMAHUCNFJCN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OC2CCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
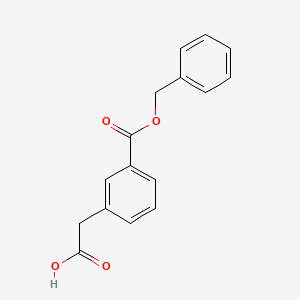
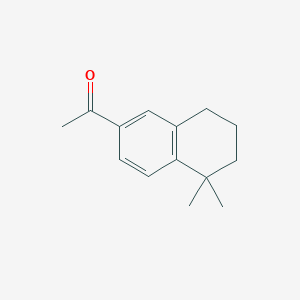
![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
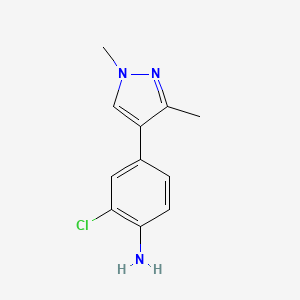
![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)

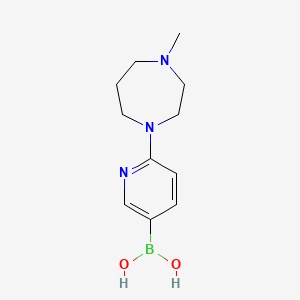
![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)

